Cas no 926307-72-4 (Methyl 1-oxoisoindoline-5-carboxylate)

Methyl 1-oxoisoindoline-5-carboxylate structure
926307-72-4 structure
Nome del prodotto:Methyl 1-oxoisoindoline-5-carboxylate
Numero CAS:926307-72-4
MF:C10H9NO3
MW:191.183362722397
MDL:MFCD13177815
CID:1040486
PubChem ID:69114316

Methyl 1-oxoisoindoline-5-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 1-oxoisoindoline-5-carboxylate
    • 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester
    • Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
    • methyl 1-oxo-2,3-dihydroisoindole-5-carboxylate
    • Methyl 2,3-dihydro-1-oxo-1H-isoindole-5-carboxylate (ACI)
    • SS-6035
    • Z1255425116
    • EN300-3486189
    • F30679
    • 1H-ISOINDOLE-5-CARBOXYLIC ACID, 2,3-DIHYDRO-1-OXO-, METHYL ESTER
    • CS-0112751
    • BCP32396
    • SY237458
    • DTXSID40739842
    • AKOS016006331
    • AB66633
    • SCHEMBL4611577
    • Methyl1-oxoisoindoline-5-carboxylate
    • 926307-72-4
    • UPFFKPZXJRBTDT-UHFFFAOYSA-N
    • MFCD13177815
    • MDL: MFCD13177815
    • Inchi: 1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-11-9(8)12/h2-4H,5H2,1H3,(H,11,12)
    • Chiave InChI: UPFFKPZXJRBTDT-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C2C(C(NC2)=O)=CC=1)OC

Proprietà calcolate

  • Massa esatta: 191.058243149g/mol
  • Massa monoisotopica: 191.058243149g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 264
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.6
  • Superficie polare topologica: 55.4Ų

Methyl 1-oxoisoindoline-5-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-3486189-0.1g
methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
926307-72-4 95.0%
0.1g
$65.0 2025-03-18
Enamine
EN300-3486189-0.25g
methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
926307-72-4 95.0%
0.25g
$92.0 2025-03-18
Enamine
EN300-3486189-5.0g
methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
926307-72-4 95.0%
5.0g
$760.0 2025-03-18
Chemenu
CM147249-250mg
Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
926307-72-4 95%
250mg
$*** 2023-05-29
Fluorochem
230335-1g
Methyl 1-oxoisoindoline-5-carboxylate
926307-72-4 95%
1g
£581.00 2022-02-28
Chemenu
CM147249-5g
Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
926307-72-4 95%
5g
$1197 2021-08-05
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12391-10g
methyl 1-oxoisoindoline-5-carboxylate
926307-72-4 95%
10g
$1900 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GC661-50mg
Methyl 1-oxoisoindoline-5-carboxylate
926307-72-4 96%
50mg
296.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GC661-200mg
Methyl 1-oxoisoindoline-5-carboxylate
926307-72-4 96%
200mg
738.0CNY 2021-07-15
eNovation Chemicals LLC
D968977-1g
1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester
926307-72-4 95%
1g
$340 2024-07-28

Methyl 1-oxoisoindoline-5-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  30 min, 60 °C
1.2 Reagents: Diisopropylethylamine ;  3.5 h, 60 °C
Riferimento
Preparation of pyrrolidine derivatives as type 4 phosphodiesterase inhibitors and used for prevention/treatment of respiratory diseases
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel ,  Water Solvents: Methanol ;  6 h, 45 psi, rt
Riferimento
Preparation of benzodiazepine derivatives as novel clostridium difficile toxin inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Carbon monoxide Catalysts: 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Methanol ;  overnight, 3 MPa, 140 °C
Riferimento
Preparation of bioreversible promoieties for nitrogen-containing and hydroxyl-containing drugs, prodrugs and conjugates
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ;  overnight, 70 °C
Riferimento
N-Diarylmethyl carboxamides as TRPM8 antagonists and their preparation and use in treatment of TRPM8-mediated disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
Degradable hydrogel under physiological conditions
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  19 h, 45 psi
Riferimento
Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus
, World Intellectual Property Organization, , ,

Methyl 1-oxoisoindoline-5-carboxylate Raw materials

Methyl 1-oxoisoindoline-5-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:926307-72-4)Methyl 1-oxoisoindoline-5-carboxylate
A860014
Purezza:99%
Quantità:5g
Prezzo ($):661.0